3-Iodo-4-(methoxymethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-(methoxymethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO2/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWQQCHMCBMDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 3 Iodo 4 Methoxymethoxy Benzonitrile
Development of Efficient Synthetic Pathways to the 3-Iodo-4-(methoxymethoxy)benzonitrile Core
The synthesis of this compound can be approached through a logical sequence of reactions, typically starting from a readily available benzonitrile (B105546) or benzaldehyde (B42025) precursor. The core strategy involves the regioselective introduction of an iodine atom, followed by the protection of the phenolic hydroxyl group and, if necessary, the conversion of an aldehyde to the nitrile functionality.
Regioselective Iodination Strategies of Benzonitrile Precursors
A key step in the synthesis is the regioselective iodination of a substituted benzene (B151609) ring. Starting with 4-hydroxybenzonitrile, a commercially available compound, the iodine atom must be introduced ortho to the hydroxyl group and meta to the nitrile group. The hydroxyl group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating group and a meta-director. The directing effects of the hydroxyl group dominate, favoring substitution at the positions ortho to it.
One common method for the iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS) in an appropriate solvent like acetic acid. This reagent provides a source of electrophilic iodine that readily reacts with the electron-rich phenol (B47542) ring.
Alternatively, a route starting from 4-hydroxybenzaldehyde (B117250) allows for the regioselective iodination at the 3-position. A general procedure for this transformation involves treating 4-hydroxybenzaldehyde with N-iodosuccinimide in acetic acid at room temperature. rsc.org This reaction yields 3-iodo-4-hydroxybenzaldehyde, which can then be carried forward. rsc.org
Another established method for the iodination of phenols involves the use of an alkali metal iodide, such as potassium iodide, and an alkali metal iodate (B108269) in an acidic medium. This combination generates iodine in situ, which then participates in the electrophilic substitution. A patent for the synthesis of 3-iodo-4-hydroxy-5-nitrobenzonitrile describes a similar iodination of 4-cyano-2-nitrophenol. google.com
| Reagent | Substrate | Product | Conditions |
| N-Iodosuccinimide (NIS) | 4-Hydroxybenzaldehyde | 3-Iodo-4-hydroxybenzaldehyde | Acetic acid, Room Temperature |
| Potassium Iodide / Potassium Iodate | 4-Cyano-2-nitrophenol | 3-Iodo-4-hydroxy-5-nitrobenzonitrile | Acidic aqueous solution |
Introduction and Functionalization of the Nitrile Moiety
The nitrile group is a crucial functional moiety of the target molecule. One synthetic strategy introduces this group at a later stage, for example, by converting an aldehyde. The conversion of 3-Iodo-4-(methoxymethoxy)benzaldehyde to this compound is a key transformation in this approach. A variety of one-pot methods are available for the conversion of aldehydes to nitriles, often proceeding through an aldoxime intermediate.
| Reagent System | Solvent | Conditions |
| Hydroxylamine hydrochloride | DMSO | 100 °C |
| Hydroxylamine hydrochloride / Anhydrous ferrous sulfate (B86663) | DMF | Reflux |
| Hydroxylamine hydrochloride / Benzoyl chloride / Potassium tert-butoxide | Acetonitrile | Room Temperature |
Alternatively, the synthesis can commence from a precursor that already contains the nitrile group, such as 4-hydroxybenzonitrile. This approach simplifies the synthetic route by eliminating the need for the aldehyde-to-nitrile conversion step. The commercially available 3-iodo-4-hydroxybenzonitrile (CAS 2296-23-3) also serves as an excellent starting point. chemsrc.comechemi.comnih.gov
Installation of the Methoxymethoxy (MOM) Ether Group
To prevent the acidic phenolic proton from interfering with subsequent reactions and to enhance the solubility of the intermediate in organic solvents, the hydroxyl group of 3-iodo-4-hydroxybenzonitrile is protected. The methoxymethyl (MOM) ether is a suitable protecting group due to its stability under a range of conditions and its relatively straightforward removal.
The installation of the MOM group is typically achieved by treating the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is commonly used for this purpose in a solvent like dichloromethane (B109758) (CH₂Cl₂). The base neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion.
The general procedure involves dissolving 3-iodo-4-hydroxybenzonitrile in the solvent, adding the base, and then adding MOM-Cl dropwise at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to isolate the desired product, this compound.
Advanced Synthetic Approaches and Reaction Optimization
Modern synthetic organic chemistry offers a range of catalytic methods that can be applied to the synthesis of this compound, potentially leading to more efficient and environmentally benign processes.
Catalytic Methods for Aryl Iodide Formation and Functionalization
While classical iodination methods are effective, catalytic approaches for the formation of aryl iodides are gaining prominence. These methods often involve the use of a catalyst to facilitate the C-H activation of the aromatic ring followed by iodination. Although specific examples for the catalytic iodination of benzonitrile precursors to the desired product are not prevalent in the literature, general methodologies for the catalytic iodination of arenes could be adapted. These methods might employ transition metal catalysts in the presence of an iodine source, offering potential advantages in terms of selectivity and milder reaction conditions.
Furthermore, hypervalent iodine reagents have emerged as versatile tools in organic synthesis. For instance, aryl-λ³-iodane diacetates can undergo para-selective benzylation, demonstrating the utility of hypervalent iodine in guiding functionalization. An in situ oxidation of an aryl iodide can generate the hypervalent iodine species, which can then direct further reactions.
Palladium-Catalyzed Reactions in Benzonitrile Synthesis
An alternative and advanced strategy for the synthesis of benzonitriles involves palladium-catalyzed cyanation reactions. tandfonline.comias.ac.in This approach is particularly useful if a suitable aryl halide precursor is available. For the synthesis of this compound, one could envision a route starting from a dihalogenated precursor, such as a compound bearing both an iodine and another halogen (e.g., bromine or chlorine) at the desired positions.
The palladium-catalyzed cyanation of aryl halides, such as aryl bromides or iodides, is a powerful method for introducing the nitrile functionality. ias.ac.in A variety of cyanide sources can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to simple alkali metal cyanides. chemsrc.com The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable phosphine (B1218219) ligand. The choice of ligand is often crucial for the success of the reaction, with bulky, electron-rich phosphines generally showing high efficacy.
| Component | Example | Role |
| Aryl Halide | 3-Iodo-4-(methoxymethoxy)bromobenzene | Substrate |
| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Source of the nitrile group |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Catalyst precursor |
| Ligand | XantPhos | Stabilizes and activates the catalyst |
| Solvent | Dimethylacetamide (DMAC) | Reaction medium |
This catalytic approach offers a high degree of functional group tolerance and can often be performed under milder conditions than traditional methods like the Rosenmund-von Braun reaction. The optimization of the catalyst system, including the choice of palladium source, ligand, solvent, and cyanide source, is key to achieving high yields and selectivity.
Copper-Catalyzed Transformations for Benzonitrile Scaffolds
The synthesis of benzonitrile scaffolds, the core of this compound, has been significantly advanced by the use of copper-catalyzed reactions. These methods offer substantial improvements over the classical Rosenmund-von Braun reaction, which traditionally requires harsh conditions and stoichiometric amounts of copper(I) cyanide. organic-chemistry.orgacs.org Modern copper-catalyzed approaches provide milder, more efficient, and functional-group-tolerant routes to aryl nitriles from aryl halides.
A prominent strategy is the copper-catalyzed cyanation of aryl halides. Research has led to the development of domino reactions, such as a halogen exchange-cyanation procedure for aryl bromides. acs.org This process utilizes a catalytic amount of copper(I) iodide (CuI), potassium iodide (KI), a diamine ligand, and sodium cyanide (NaCN) in an apolar solvent like toluene. organic-chemistry.orgacs.org The use of catalytic copper simplifies product isolation and reduces waste. organic-chemistry.org This methodology is compatible with a wide array of functional groups, including those with free N-H and O-H groups, which is crucial when planning the synthesis of complex molecules. acs.org
Alternative and safer cyanide sources have also been explored in copper-mediated cyanations. One such method employs a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source for the cyanation of aryl halides. nih.govacs.org This approach provides a practical and less hazardous route to obtaining aryl nitriles in moderate to good yields. nih.gov Furthermore, copper catalysis can facilitate the oxidative cyanation of aryl halides using common nitriles, such as acetonitrile, as the cyanide source, which involves a C-C bond cleavage process. thieme-connect.com These diverse copper-catalyzed transformations provide a robust toolkit for the introduction of the nitrile moiety onto an aromatic ring, a key step in the synthesis of the benzonitrile core of the target compound.
| Catalyst System | Cyanide Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| CuI (10 mol%), KI (20 mol%), N,N'-dimethylethylenediamine | NaCN | Aryl Bromides | Milder conditions than classic Rosenmund-von Braun; catalytic copper simplifies purification. | organic-chemistry.orgacs.org |
| Cu(OAc)₂ | NH₄HCO₃ / DMF | Aryl Halides | Practical and safer cyanide source; moderate to good yields. | nih.govacs.org |
| Cu(OAc)₂ / Ligand | Acetonitrile (MeCN) | Aryl Halides | Oxidative cyanation involving C-C bond cleavage. | thieme-connect.com |
| Copper Catalyst / TEMPO | Aqueous Ammonia (NH₃) | Benzylic Alcohols | Aerobic oxidative conversion of alcohols to nitriles. | rsc.orgnih.gov |
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize purification steps, save time, and reduce waste by combining several transformations in a single reaction vessel. tcichemicals.com In the context of benzonitrile synthesis, one-pot procedures are particularly valuable. For instance, a one-pot method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) has been developed. google.com This process involves an initial oximation reaction to form an intermediate oxime, followed by in-situ dehydration to yield the final benzonitrile product, achieving high yields. google.com
Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer another powerful approach. tcichemicals.com While classic MCRs like the Ugi or Biginelli reactions are well-known, specific applications leading directly to complex benzonitriles like this compound are less common. tcichemicals.com However, the principles of MCRs and one-pot synthesis can be applied to design efficient routes. For example, a one-pot synthesis of 4'-alkyl-4-cyanobiaryls has been demonstrated, involving a cross-coupling reaction followed by alkylation of a long-lived anionic intermediate, all within a single pot. beilstein-journals.orgnih.gov Such strategies could conceivably be adapted to build the substituted benzonitrile framework by combining iodination, protection, and cyanation steps in a streamlined sequence.
Protecting Group Chemistry Relevant to this compound
The methoxymethyl (MOM) ether is a crucial feature of the target compound, serving as a protecting group for the phenolic hydroxyl group. Its application and removal are critical steps that require careful consideration of reaction conditions to ensure compatibility with the other functional groups present in the molecule (iodide and nitrile).
Methoxymethylation of Hydroxybenzonitrile Precursors
The introduction of the MOM group onto a hydroxybenzonitrile precursor, such as 3-iodo-4-hydroxybenzonitrile, can be accomplished through several established methods. The MOM group functions as an acetal (B89532) and is stable under a variety of conditions, particularly basic and weakly acidic media. acs.orgtotal-synthesis.com
Common methods for methoxymethylation include:
Using Chloromethyl methyl ether (MOMCl): This is a widely used method, typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a strong base like sodium hydride (NaH). total-synthesis.comsynarchive.comadichemistry.com The choice of base depends on the substrate's properties and other functional groups.
Using Dimethoxymethane (Methylal): This approach serves as an alternative to the carcinogenic MOMCl. The reaction is an acetal exchange catalyzed by a protic or Lewis acid, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com
Using Alternative Reagents: To avoid harsh conditions or hazardous reagents, other methods have been developed. Methoxymethyl-2-pyridylsulfide offers an effective methoxymethylating agent under mild and neutral conditions. acs.org Another option is the use of methoxymethyl acetate with a Lewis acid catalyst like zinc chloride. oocities.org
| Reagent | Catalyst / Base | Typical Conditions | Reference |
|---|---|---|---|
| Chloromethyl methyl ether (MOMCl) | DIPEA or NaH | CH₂Cl₂ or THF, room temperature | total-synthesis.comsynarchive.comadichemistry.com |
| Dimethoxymethane (Methylal) | P₂O₅ or TfOH | CHCl₃ or CH₂Cl₂, 25 °C | adichemistry.com |
| Methoxymethyl acetate | Zinc chloride (Lewis Acid) | Dichloromethane, room temperature | oocities.org |
| MOM-2-pyridylsulfide | AgOTf, NaOAc | THF, mild, neutral conditions | acs.org |
Selective Deprotection Strategies for the Methoxymethoxy Group
The removal of the MOM group is typically achieved under acidic conditions, which cleave the acetal linkage. total-synthesis.comadichemistry.com However, for a multifunctional molecule like this compound, the deprotection must be selective to avoid unintended reactions at the iodide or nitrile positions. A variety of mild and chemoselective methods have been developed for this purpose.
Several reagents are effective for the selective cleavage of MOM ethers:
Aqueous Acid: The standard method involves hydrolysis with acids like hydrochloric acid (HCl) in a protic solvent. total-synthesis.comtandfonline.com
Lewis Acids: Various Lewis acids can catalyze the deprotection. Bismuth triflate in an aqueous medium is an efficient and environmentally friendly option that proceeds at room temperature and shows high selectivity in the presence of other protecting groups. oup.com Zinc bromide (ZnBr₂) combined with a thiol has also been reported for rapid and selective deprotection. researchgate.net
Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) serves as a simple, efficient, and recyclable heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.org
Other Reagents: A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent can efficiently deprotect MOM ethers under slightly thermal conditions, avoiding the in-situ generation of HBr. tandfonline.com Iodine in methanol (B129727) has also been noted as a reagent for cleaving ether linkages in certain contexts. acs.org
| Reagent/System | Key Features | Reference |
|---|---|---|
| Aqueous HCl | Standard acidic hydrolysis. | total-synthesis.comtandfonline.com |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic, occurs in aqueous medium at room temperature, highly selective. | oup.com |
| NaHSO₄·SiO₂ | Heterogeneous, mild, simple to use, and high yielding for phenolic MOM ethers. | acs.orgorganic-chemistry.org |
| CBr₄ / PPh₃ | Non-acidic conditions, proceeds in aprotic solvents. | tandfonline.com |
| ZnBr₂ / n-PrSH | Rapid deprotection (less than 10 minutes) with high yield and selectivity. | researchgate.net |
Preparation of this compound Derivatives and Analogs
The structure of this compound is well-suited for further chemical modification, allowing for the synthesis of a wide range of derivatives and analogs. The aryl iodide is a particularly valuable functional group for this purpose.
Structural Modifications at the Iodide Position
The carbon-iodine (C-I) bond in aryl iodides is relatively weak, making the iodide an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows the iodo-substituent in this compound to serve as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse properties.
Key cross-coupling reactions that can be performed at the iodide position include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst to form a new C-C bond, typically introducing an aryl or vinyl group.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, creating an aniline (B41778) derivative.
Stille Coupling: Palladium-catalyzed reaction with an organotin reagent.
Cyanation: As discussed previously, the iodide can be replaced with a nitrile group, although this would modify the parent structure.
These reactions enable the systematic modification of the 3-position of the benzonitrile ring, allowing for the exploration of structure-activity relationships in drug discovery programs or the fine-tuning of properties for materials science applications.
| Reaction Name | Coupling Partner | Bond Formed | Group Introduced |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | C-C | Aryl, Vinyl, Alkyl |
| Heck | Alkene | C-C | Substituted Alkene |
| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Amino |
| Stille | Organotin Reagent (R-SnR'₃) | C-C | Aryl, Vinyl, Alkyl |
Derivatization of the Benzonitrile Functional Group
The benzonitrile functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. One of the most fundamental derivatizations is the reduction of the nitrile to a primary amine.
This transformation can be effectively carried out using various reducing agents. A common method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.gov This reagent system is known to reduce a wide array of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.gov For instance, benzonitriles with electron-donating groups on the aromatic ring can be successfully reduced to the corresponding benzylamines. nih.gov In the case of this compound, this reduction would yield (3-Iodo-4-(methoxymethoxy)phenyl)methanamine, a valuable building block for further synthetic elaborations.
The general conditions for such a reduction typically involve reacting the benzonitrile with the reducing agent in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), at ambient or elevated temperatures depending on the reactivity of the substrate. The resulting primary amine can then be isolated after an appropriate workup procedure.
Exploration of Alternative Protecting Groups at the 4-Position
Below is an exploration of some common alternative protecting groups for phenols, along with their typical methods of introduction and removal.
| Protecting Group | Introduction Reagent and Conditions | Deprotection Reagent and Conditions | Key Characteristics |
| Silyl (B83357) Ethers (e.g., TBS) | tert-Butyldimethylsilyl chloride (TBSCl), imidazole, in DMF | Tetrabutylammonium fluoride (B91410) (TBAF) in THF; or acidic conditions (e.g., HF in pyridine) | High stability to a variety of reaction conditions, readily removed with fluoride sources. gelest.comharvard.edu |
| Benzyl (B1604629) Ether (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., K₂CO₃ or NaH) in a suitable solvent (e.g., acetone (B3395972) or DMF) | Catalytic hydrogenation (H₂, Pd/C); or strong acids | Robust and stable to a wide range of reagents, but requires more stringent conditions for removal. uwindsor.cawikipedia.org |
| Acetyl Ester (Ac) | Acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) | Basic hydrolysis (e.g., NaOH or K₂CO₃ in methanol/water); or acidic hydrolysis | Easily introduced and removed, but may not be stable to strongly basic or acidic conditions. acs.orgacs.org |
Silyl Ethers: The tert-butyldimethylsilyl (TBS) group is a popular choice for protecting phenols due to its considerable steric bulk, which imparts stability towards a range of reaction conditions. gelest.com It is typically introduced by reacting the phenol with TBSCl in the presence of a base like imidazole. harvard.edu A key advantage of silyl ethers is their selective removal using a fluoride ion source, such as TBAF, which allows for deprotection under mild and neutral conditions. harvard.edu
Benzyl Ether: The benzyl (Bn) group offers high stability to both acidic and basic conditions, making it a robust protecting group. uwindsor.cawikipedia.org It is commonly introduced via a Williamson ether synthesis, reacting the phenoxide with benzyl bromide. wikipedia.org Deprotection is most frequently achieved by catalytic hydrogenation, which cleaves the benzyl ether to regenerate the phenol and toluene. uwindsor.ca This deprotection method is orthogonal to many other protecting groups.
Acetyl Ester: The acetyl (Ac) group provides a simple and cost-effective means of protecting a phenolic hydroxyl. It is readily introduced by acylation with acetic anhydride or acetyl chloride. acs.orgchem-station.com While easy to apply, the acetyl group is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions. acs.org This lability can be either an advantage for facile removal or a disadvantage if subsequent reaction steps involve harsh pH conditions.
Reactivity Profiles and Mechanistic Studies of 3 Iodo 4 Methoxymethoxy Benzonitrile
Cross-Coupling Reactions Involving the Aryl Iodide
The carbon-iodine bond in 3-Iodo-4-(methoxymethoxy)benzonitrile is the most reactive site for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy. This allows for a variety of transformations to be carried out selectively at the C3 position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically an arylboronic acid or ester. For this compound, this reaction would involve its coupling with a suitable boronic acid in the presence of a palladium catalyst and a base.
The catalytic cycle is expected to follow the well-established mechanism involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
A representative reaction is shown below:
Transformations of the Nitrile Functional Group in this compound
Nucleophilic Additions to the Nitrile Triple Bond
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a variety of nitrogen-containing heterocycles and other functional groups. The reaction typically proceeds via nucleophilic addition to the carbon-nitrogen triple bond, forming an intermediate imine or metallo-imine species, which can then undergo further reactions such as hydrolysis or intramolecular cyclization.
In reactions targeting the nitrile group directly, strong nucleophiles are required. The reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of trimethylaluminum (B3029685) (Me₃Al) showcases a domino reaction sequence initiated by nucleophilic addition to the nitrile. nih.gov This process leads to the formation of substituted 1-aminoisoquinolines through a subsequent intramolecular cyclization. nih.gov Although a different substrate, this illustrates the potential for complex molecular architectures to be built from benzonitriles via nucleophilic addition pathways.
For this compound, a hypothetical reaction with a strong organometallic nucleophile, such as a Grignard reagent (RMgX), would involve the addition of the 'R' group to the nitrile carbon. The resulting iminomagnesium salt intermediate can then be hydrolyzed to produce a ketone.
Chemistry of the Methoxymethoxy Ether Group in this compound
The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group. wikipedia.org Its stability and cleavage are key aspects of its chemistry in synthetic applications. The MOM group is generally stable under basic and weakly acidic conditions but can be removed under specific acidic or oxidative conditions. thieme-connect.de
Acid-Catalyzed and Oxidative Cleavage Pathways
Acid-Catalyzed Cleavage: The deprotection of MOM ethers is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.com A wide range of Brønsted and Lewis acids can be employed for this purpose. wikipedia.org The general mechanism involves the protonation of one of the ether oxygens, which makes it a better leaving group. masterorganicchemistry.com This is followed by the cleavage of a carbon-oxygen bond to form an alcohol and a stabilized carbocation, which is then trapped by a nucleophile or solvent. total-synthesis.com
Solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or heteropolyacids with a Wells-Dawson structure, offer an environmentally benign alternative to mineral acids, allowing for easier workup and catalyst recovery. nih.gov
Oxidative Cleavage: In addition to acidic methods, oxidative pathways can be utilized for the cleavage of ethers. Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), can mediate the oxidative deprotection of certain benzyl (B1604629) ethers. organic-chemistry.org Another approach involves enzymatic catalysis. For instance, extracellular peroxygenases from certain fungi can catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov The proposed mechanism for these enzymatic reactions involves hydrogen abstraction followed by oxygen rebound to form a hemiacetal, which subsequently hydrolyzes to the corresponding alcohol and aldehyde. nih.gov
Interactive Data Table: Selected Conditions for MOM Ether Deprotection
| Reagent/Catalyst | Conditions | Type |
| Hydrochloric Acid (HCl) | Methanol (B129727), room temperature | Acid-Catalyzed |
| Zinc Triflate (Zn(OTf)₂) | Isopropanol, reflux | Lewis Acid-Catalyzed researchgate.net |
| Bismuth Trichloride (BiCl₃) | Acetonitrile/H₂O | Lewis Acid-Catalyzed rsc.org |
| Wells-Dawson Heteropolyacid | Methanol, reflux | Solid Acid-Catalyzed nih.gov |
| Phenyliodine bis(trifluoroacetate) (PIFA) | Dichloromethane (B109758) | Oxidative |
Intramolecular Reactions Involving MOM-Protected Phenols
The presence of the MOM-protected phenol (B47542), along with other functional groups on the aromatic ring of this compound, can lead to intramolecular reactions, particularly under conditions that activate the aromatic ring or a side chain. Oxidative intramolecular cyclization of phenols is a powerful method for constructing complex polycyclic compounds. nih.gov This process often involves activating the aromatic ring with a hypervalent iodine reagent, followed by an intramolecular nucleophilic attack from a side-chain. nih.govrsc.org
For instance, the oxidative cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol with a hypervalent iodine reagent leads to the formation of a new ring system. nih.gov The proposed mechanism involves the reaction of the phenolic hydroxyl group with the iodine reagent, followed by a nucleophilic attack from the azide (B81097) group onto the ortho position of the phenol ring. nih.gov While this example involves a free phenol, similar principles could be applied to a derivative of this compound where the MOM group is first cleaved in situ or where a suitably positioned nucleophilic side chain is present.
Elucidation of Reaction Mechanisms and Kinetics
Investigation of Rate-Determining Steps and Intermediates
Understanding the reaction mechanism and kinetics provides crucial insights into optimizing reaction conditions and controlling product selectivity. For the reactions of this compound, this involves identifying key intermediates and determining the slowest, or rate-determining, step of the reaction sequence.
Kinetics of Nitrile Reduction: Studies on the hydrogenation of benzonitrile (B105546) over a Pd/C catalyst have shown that the reaction follows a consecutive pathway: benzonitrile is first hydrogenated to benzylamine, which can then undergo further hydrogenolysis to form toluene. acs.orgresearchgate.net The hydrogenation of benzonitrile itself was found to obey first-order kinetics, with an activation energy of 27.6 kJ mol⁻¹. acs.orgresearchgate.net A similar kinetic analysis of the reduction of this compound would likely reveal the influence of the iodo and MOM-ether substituents on the reaction rate and activation energy. The rate-determining step in such catalytic hydrogenations is often associated with the surface reaction on the catalyst or the desorption of the product. The imine is a key intermediate in this reduction process. wikipedia.org
Mechanism of MOM Ether Cleavage: The acid-catalyzed cleavage of ethers can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. masterorganicchemistry.com For the MOM ether of this compound, the cleavage mechanism involves an initial, typically fast and reversible, protonation of an ether oxygen. masterorganicchemistry.com The subsequent C-O bond cleavage is the rate-determining step. Given the potential for stabilization of a positive charge adjacent to an oxygen atom, the cleavage likely has significant Sₙ1 character, proceeding through an oxonium ion intermediate. Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the binding pathways of catalysts and the role of solvent molecules, helping to elucidate the cleavage mechanism at a molecular level. rsc.org
Identification of Catalytic Cycles in Transition Metal-Mediated Processes
The reactivity of this compound is significantly influenced by the presence of transition metal catalysts, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The catalytic cycles of these reactions, typically involving palladium, are fundamental to understanding the transformation of this aryl iodide into more complex molecular architectures. While detailed mechanistic studies specifically focusing on this compound are not extensively documented in publicly available literature, the catalytic cycles can be reliably inferred from the well-established mechanisms of cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions share common fundamental steps, including oxidative addition and reductive elimination, which define the regeneration of the active catalyst.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction commences with the oxidative addition of the aryl iodide, in this case, this compound, to a low-valent transition metal center, typically a Pd(0) complex. This step is often considered the rate-determining step and results in the formation of a Pd(II) intermediate. Subsequent steps are characteristic of the specific coupling reaction being performed.
In the context of the Suzuki-Miyaura coupling , the arylpalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. This step involves the transfer of an organic substituent from the boron atom to the palladium center, yielding a diarylpalladium(II) complex. The final step is reductive elimination, where the two organic moieties are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
For the Heck reaction , the arylpalladium(II) halide intermediate coordinates with an alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The catalytic cycle is completed by a base-mediated reductive elimination of HX, which regenerates the Pd(0) catalyst.
In the Sonogashira coupling , the arylpalladium(II) halide intermediate reacts with a copper(I) acetylide, which is formed in situ from a terminal alkyne and a copper(I) co-catalyst. This transmetalation step yields a palladium(II) complex bearing both the aryl and alkynyl ligands. Subsequent reductive elimination affords the aryl-alkyne product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
The efficiency and outcome of these catalytic cycles are dependent on various factors, including the choice of catalyst, ligands, base, and solvent. The electronic and steric properties of the substituents on the aryl iodide, such as the nitrile and methoxymethoxy groups on this compound, can also influence the kinetics and selectivity of the individual steps within the catalytic cycle.
Below is a generalized data table outlining the key components and conditions for typical transition metal-mediated cross-coupling reactions involving an aryl iodide substrate like this compound.
| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent | Typical Coupling Partner |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Arylboronic acid/ester |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene (e.g., butyl acrylate) |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |
This table represents generalized conditions and specific parameters may vary based on detailed experimental procedures.
Spectroscopic Characterization and Structural Elucidation of 3 Iodo 4 Methoxymethoxy Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
A ¹H NMR spectrum for 3-Iodo-4-(methoxymethoxy)benzonitrile would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) protons of the methoxymethyl (MOM) ether group, and the methyl protons of the MOM group. The chemical shifts (δ) would indicate their electronic environment, the integration would confirm the number of protons for each signal, and the splitting patterns (coupling constants, J) would reveal connectivity to neighboring protons. However, specific experimental values for these parameters are not documented in the available search results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
A ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the nitrile carbon, the six aromatic carbons (with their chemical shifts influenced by the iodo, nitrile, and MOM-ether substituents), the methylene carbon, and the methyl carbon of the MOM group. The precise chemical shifts are determined by the electronic effects of the substituents. Without experimental data, a detailed analysis is not possible.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are used to establish correlations between different nuclei and provide unambiguous structural assignments.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), helping to piece together the molecular framework.
While these techniques would be crucial for confirming the structure, no published 2D NMR data for this compound could be located.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. The expected exact mass for the molecular ion [M]⁺ of this compound (C₉H₈INO₂) is 288.9600 g/mol . An experimental HRMS measurement would be needed to confirm this value and the compound's elemental composition. No such experimental data was found.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns
Under EI or ESI conditions, molecules fragment in predictable ways. For this compound, likely fragmentation pathways would include the loss of the methoxymethyl group (-CH₂OCH₃) or parts thereof (e.g., loss of formaldehyde, CH₂O, or a methoxy (B1213986) radical, •OCH₃). However, without experimental mass spectra, a definitive analysis of the fragmentation pattern cannot be provided.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in determining the purity of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a capillary column. The separation of the sample components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification under specific chromatographic conditions.
Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion peak, if present, provides the molecular weight of the compound, while the fragmentation pattern offers structural information.
For this compound, the purity can be assessed by the presence of a single major peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, such as starting materials, by-products, or degradation products. The mass spectrum corresponding to the main peak would be expected to show a molecular ion at an m/z corresponding to the molecular weight of C₉H₈INO₂ (289.07 g/mol ). The isotopic pattern of the molecular ion would be characteristic of an iodine-containing compound. Key fragmentation pathways would likely involve the loss of the methoxymethyl group, the cyano group, and the iodine atom, leading to characteristic fragment ions that can be used to confirm the structure.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion (M+) | m/z 289 |
| Key Fragment Ions | [M-OCH₂OCH₃]⁺, [M-CN]⁺, [M-I]⁺, and other fragments |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands for the nitrile, ether, and aromatic moieties.
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has frequencies that are shifted from the incident frequency, and these shifts correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
The key functional groups in this compound and their expected vibrational frequencies are summarized in the table below. The presence of these characteristic bands in the IR and Raman spectra would confirm the presence of the respective functional groups.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2220-2240 |
| Aromatic Ring (C=C) | Stretching | 1450-1600 |
| Aromatic C-H | Stretching | 3000-3100 |
| Ether (C-O-C) | Asymmetric Stretching | 1050-1150 |
| Alkyl C-H | Stretching | 2850-2960 |
| C-I | Stretching | 500-600 |
X-ray Crystallography for Solid-State Molecular Geometry
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, based on the known structures of related substituted benzonitrile (B105546) and aromatic iodo compounds, a planar geometry for the benzene (B151609) ring is expected. The substituents—iodo, methoxymethoxy, and nitrile groups—would lie in or close to the plane of the aromatic ring. The methoxymethyl group would exhibit free rotation around the C-O bonds, leading to potential conformational isomers in the solid state. Obtaining a suitable crystal and performing X-ray diffraction analysis would provide invaluable information on the precise solid-state conformation and intermolecular interactions, such as halogen bonding involving the iodine atom.
Other Spectroscopic and Chromatographic Techniques for Characterization
In addition to the techniques discussed above, other analytical methods are valuable for the comprehensive characterization of this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to assess purity and monitor the progress of chemical reactions. sigmaaldrich.comijrti.org A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. sigmaaldrich.comijrti.org The plate is then developed in a suitable mobile phase. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. researchgate.net The purity of this compound can be quickly checked by the presence of a single spot on the TLC plate. researchgate.netoregonstate.edu
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique for purity assessment and quantification. helixchrom.com It utilizes a liquid mobile phase and a stationary phase packed in a column. The compound is separated based on its interaction with the stationary and mobile phases. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for the analysis of moderately polar organic compounds. sielc.comsielc.com A single sharp peak in the HPLC chromatogram would indicate a high degree of purity for this compound. The retention time is characteristic of the compound under the specific HPLC conditions.
Table 3: Chromatographic Data for Purity Assessment of this compound
| Technique | Stationary Phase | Mobile Phase | Expected Observation for a Pure Sample |
|---|---|---|---|
| TLC | Silica Gel | e.g., Hexane/Ethyl Acetate (B1210297) mixture | A single spot with a characteristic Rf value |
| HPLC | C18 | e.g., Acetonitrile/Water gradient | A single sharp peak at a characteristic retention time |
Computational Chemistry and Theoretical Insights into 3 Iodo 4 Methoxymethoxy Benzonitrile
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic properties and stability of molecules. superfri.org These methods provide a detailed description of the electron distribution and energy levels within a molecule.
To understand the molecule's three-dimensional structure, a geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface). For a flexible molecule like 3-Iodo-4-(methoxymethoxy)benzonitrile, which contains a rotatable methoxymethoxy group, a conformational analysis is crucial. This would involve:
Identifying Stable Conformers: Systematically rotating the single bonds (e.g., the C-O bonds of the MOM ether) to identify all stable conformers.
Calculating Relative Energies: Determining the relative energies of these conformers to identify the global minimum energy structure, which is the most likely conformation to be observed.
Structural Parameters: For the most stable conformer, key geometric parameters would be calculated and tabulated.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP 6-31G*) |
|---|---|---|
| Bond Length | C-I | Data not available |
| Bond Length | C≡N | Data not available |
| Bond Length | C-O (methoxy) | Data not available |
| Bond Angle | C-C-I | Data not available |
| Dihedral Angle | C-O-C-O | Data not available |
This table illustrates the type of data a geometry optimization would provide. The values are dependent on the specific computational method and basis set used. epstem.netepstem.net
The distribution of electrons within the molecule dictates its electrostatic properties and is key to understanding its interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. bhu.ac.inmdpi.com
Charge Analysis: Methods like Mulliken population analysis would be used to calculate the partial atomic charges on each atom. epstem.netbhu.ac.in This reveals the electron-donating or electron-withdrawing effects of the substituents. For instance, the iodine, oxygen, and nitrogen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms would be positive.
MEP Map Analysis: The MEP map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. bhu.ac.in For this molecule, negative potential would be expected around the nitrile nitrogen and the oxygen atoms, indicating sites for potential interactions with electrophiles or hydrogen bond donors.
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net
HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comnih.gov
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. icm.edu.pl A smaller gap suggests the molecule is more reactive.
Orbital Distribution: Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the molecule are involved in electron donation and acceptance. The HOMO is likely localized on the electron-rich aromatic ring and the iodine atom, while the LUMO may be concentrated around the electron-withdrawing benzonitrile (B105546) moiety.
Table 2: Hypothetical Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
This table shows the primary data points obtained from an FMO analysis. icm.edu.plajchem-a.com
Simulation of Reaction Pathways and Transition States
Computational methods can be used to map the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves locating the transition state (the highest energy point along the reaction path) and connecting it to the reactants and products.
To study a specific reaction involving this compound, such as a Suzuki coupling at the iodo position or hydrolysis of the nitrile group, computational chemists would calculate the activation energy (energy barrier). This involves:
Optimizing the geometries of the reactants, products, and the proposed transition state.
Calculating the energies of each of these structures.
The energy barrier is the difference in energy between the transition state and the reactants. A lower energy barrier indicates a faster reaction.
An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to confirm that a calculated transition state correctly connects the desired reactants and products. q-chem.commissouri.edu
IRC Path: The IRC calculation maps the minimum energy reaction path downhill from the transition state, once in the forward direction to the products and once in the reverse direction to the reactants. mdpi.com
Visualization: The resulting path can be visualized on a plot of energy versus the reaction coordinate, providing a clear profile of the reaction. researchgate.netresearchgate.net This analysis provides a step-by-step picture of how bond lengths and angles change as the reactants are converted into products, confirming the proposed reaction mechanism. researchgate.net
Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of scientific literature reveals a notable absence of specific computational chemistry studies focused on the compound this compound. Despite the availability of research on other substituted benzonitriles, detailed theoretical investigations into the spectroscopic parameters and structure-reactivity relationships of this particular molecule have not been published. Consequently, the generation of a comprehensive analysis, including predictive data and comparisons with experimental findings as requested, is not currently feasible based on existing research.
Computational chemistry offers powerful tools to predict molecular properties and reactivity, often complementing experimental work. For substituted benzonitriles, methods like Density Functional Theory (DFT) are commonly employed to calculate NMR chemical shifts and vibrational frequencies. These theoretical values, when compared with experimental spectra, can provide deep insights into the molecular structure and electronic environment. However, without studies specifically performed on this compound, any presentation of such data would be speculative and fall outside the bounds of established scientific findings.
Similarly, the exploration of structure-reactivity relationships through theoretical models is a significant aspect of computational chemistry. Such studies help in understanding how the arrangement of atoms and functional groups in a molecule influences its chemical behavior. For this compound, this would involve analyzing the electronic effects of the iodo, methoxymethoxy, and nitrile groups on the benzonitrile core. The interplay of these substituents would dictate the molecule's reactivity in various chemical transformations. The lack of dedicated research in this area means that a detailed, data-driven discussion on its structure-reactivity profile cannot be accurately constructed.
While general principles of computational chemistry and the known effects of similar substituent groups can offer a broad, qualitative understanding, the specific quantitative data and detailed research findings required for an in-depth article are not available in the public domain. Future computational studies are necessary to elucidate the specific electronic and structural properties of this compound.
Advanced Applications and Research Frontiers of 3 Iodo 4 Methoxymethoxy Benzonitrile
Strategic Building Block in Complex Molecular Synthesis
The molecular architecture of 3-Iodo-4-(methoxymethoxy)benzonitrile makes it an ideal starting point for the synthesis of intricate molecular frameworks. The presence of the highly reactive carbon-iodine bond is particularly significant, as it readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of a wide array of substituents and the construction of complex carbon-carbon and carbon-heteroatom bonds, which are fundamental to modern organic synthesis.
Construction of Polycyclic and Heterocyclic Scaffolds
A prominent application of this compound is in the construction of heterocyclic scaffolds, particularly those of medicinal importance. It serves as a key precursor in the synthesis of quinazolinone derivatives, a class of compounds known for a wide range of biological activities.
In the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic readers and promising therapeutic targets for cancer and inflammatory diseases, this compound is used as a crucial starting material. The synthesis involves an initial reaction, such as a Sonogashira coupling, at the iodo position to introduce a desired substituent. This is followed by a series of transformations, including the reduction of the nitrile group and subsequent cyclization, to form the core quinazolinone structure. The MOM-protected hydroxyl group is typically deprotected in the final steps to yield the active compound. This synthetic strategy highlights the compound's role in building complex, multi-ring systems that are central to the function of these targeted therapeutic agents.
Intermediates in the Total Synthesis of Natural Products
While this compound is a versatile building block for synthetic molecules, a comprehensive review of scientific literature did not yield specific examples of its application as an intermediate in the total synthesis of natural products. Its utility appears to be predominantly channeled towards the synthesis of novel, non-natural bioactive compounds in the field of medicinal chemistry.
Precursor for the Development of Bioactive Scaffolds
The functional group arrangement of this compound makes it an excellent precursor for scaffolds designed to interact with biological systems. Its derivatives have been central to the development of potent and selective inhibitors for important drug targets.
Synthesis of Analogues for Structure-Activity Relationship Studies (SAR)
The compound is an ideal starting point for generating libraries of analogues for Structure-Activity Relationship (SAR) studies. By keeping the core scaffold constant while systematically varying the substituents introduced at the iodo-position, researchers can probe the specific interactions between a molecule and its biological target.
In the context of BET inhibitors, this compound was used to create a series of quinazolinone analogues. The SAR studies for these compounds explored how different chemical groups at a specific position on the quinazolinone ring affect the inhibitory activity against various BET family proteins, such as BRD2, BRD3, and BRD4. The data from these studies, which measure the half-maximal inhibitory concentration (IC50), are crucial for optimizing the potency and selectivity of potential drug candidates.
| Compound (based on R-group substitution) | BRD2 IC50 (nM) | BRD3 IC50 (nM) | BRD4 IC50 (nM) |
|---|---|---|---|
| tert-Butyl | 23 | 21 | 31 |
| Isopropyl | 105 | 69 | 110 |
| Cyclopentyl | 34 | 21 | 37 |
| Phenyl | 85 | 47 | 86 |
| 4-Fluorophenyl | 46 | 28 | 50 |
The SAR data reveals that small, bulky aliphatic groups like tert-butyl and cyclopentyl, as well as substituted aromatic rings, can result in potent inhibition in the low nanomolar range. This systematic variation, enabled by the reactivity of the parent iodo-benzonitrile compound, is fundamental to optimizing lead compounds in drug discovery.
Building Blocks for Molecular Probes targeting Biological Systems
Molecular probes are essential tools for studying the function of proteins and other biological targets. The potent and selective BET inhibitors synthesized from this compound, such as I-BET762 (GSK525762), serve as excellent molecular probes. These compounds can be used in research to investigate the biological roles of BET proteins in health and disease. By selectively blocking the activity of these proteins, researchers can study the downstream effects on gene expression and cellular behavior. The development of such specific probes is critical for validating new drug targets and understanding complex biological pathways.
Contributions to Catalyst or Ligand Design
A thorough search of the scientific literature did not provide specific instances of this compound being utilized in the design or synthesis of catalysts or ligands for metal complexes. Its application appears to be highly focused on the synthesis of organic molecules for biological applications rather than in the field of organometallic chemistry or catalysis.
Potential Applications in Functional Materials Research (e.g., electronic or optical materials)
While direct applications of this compound as a functional material in its own right are not extensively documented in current literature, its molecular architecture makes it a highly valuable intermediate and building block in the synthesis of advanced functional materials. The strategic placement of its functional groups—the iodo, nitrile, and methoxymethoxy moieties—offers a versatile platform for constructing complex organic molecules with tailored electronic and optical properties.
The primary potential of this compound lies in its role as a precursor for materials used in organic electronics and nonlinear optics. The benzonitrile (B105546) unit itself is a well-established electron-acceptor component in the design of molecules for such applications. Research has shown that benzonitrile derivatives are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly in creating host materials for phosphorescent OLEDs and molecules exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgrsc.orgbohrium.comresearchgate.net
The true synthetic utility of this compound is unlocked through its iodo group. This functional group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the extension of π-conjugated systems. The ability to build larger, more complex molecular architectures is crucial for tuning the energy levels (HOMO/LUMO) and, consequently, the optical and electronic properties of the final material. mdpi.com
Furthermore, the methoxymethoxy group serves as a protecting group for a hydroxyl functionality. This latent hydroxyl group can be revealed in a later synthetic step, providing a site for further modification, such as the attachment of solubilizing alkyl chains or linking to a polymer backbone.
The combination of these features allows for the envisioned synthesis of various functional materials starting from this compound. For instance, it could be used to construct donor-acceptor molecules, which are the cornerstone of organic photovoltaics and nonlinear optical materials. In such a molecular design, the benzonitrile core would act as the electron-accepting moiety.
Below is a table summarizing the key structural features of this compound and their relevance in the synthesis of functional materials.
| Structural Feature | Chemical Role | Potential Application in Functional Materials Synthesis |
| Iodo Group (-I) | Excellent leaving group | Enables participation in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build extended π-conjugated systems for organic electronics. |
| Nitrile Group (-CN) | Electron-withdrawing group | Forms the electron-acceptor part of donor-acceptor architectures for OLEDs, organic photovoltaics, and nonlinear optical materials. |
| Methoxymethoxy Group (-OCH₂OCH₃) | Protecting group for a hydroxyl group | Allows for late-stage deprotection and functionalization, such as improving solubility or grafting onto other molecular scaffolds. |
| Benzene (B151609) Ring | Aromatic core | Provides a rigid scaffold for the construction of planar, conjugated molecules, which is beneficial for charge transport and optical properties. |
In the realm of nonlinear optical (NLO) materials, organic compounds with strong donor and acceptor groups connected by a π-conjugated bridge have shown significant promise. mdpi.comresearchgate.net The synthetic versatility of this compound makes it an attractive starting material for creating such NLO chromophores. By using the iodo group to couple with a donor moiety, a classic D-π-A structure could be readily assembled.
While the direct use of this compound in functional materials is not yet established, its potential as a key building block is clear. Its utility in constructing more complex, custom-designed molecules for a range of applications in organic electronics and photonics is a promising area for future research.
Future Perspectives and Emerging Directions
Exploration of Undiscovered Reactivity of the 3-Iodo-4-(methoxymethoxy)benzonitrile Moiety
The inherent reactivity of this compound stems from its distinct functional groups. The carbon-iodine bond is a prime site for a multitude of cross-coupling reactions. While Suzuki and Sonogashira couplings are common, a vast landscape of other palladium-catalyzed reactions remains to be explored with this specific substrate. For instance, Buchwald-Hartwig amination could introduce diverse amine functionalities, leading to novel compound libraries with potential biological activity. The reactivity of the C-I bond readily allows for oxidative addition to palladium(0) catalysts, initiating the catalytic cycle for these transformations. Furthermore, less common but increasingly important coupling reactions, such as Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings, could offer alternative pathways to complex molecules that are difficult to access through other methods.
Beyond palladium catalysis, the iodine atom can participate in a range of other transformations. Copper-catalyzed reactions, such as Ullmann-type couplings, could be employed for the formation of diaryl ethers. Additionally, the iodo group can be converted to an organolithium or Grignard reagent, which can then be reacted with a wide array of electrophiles. The methoxymethyl (MOM) ether, while primarily a protecting group, could potentially influence the regioselectivity of these reactions due to its electronic and steric properties. The nitrile group, although generally stable, can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions, further expanding the synthetic utility of this scaffold.
A summary of potential, yet underexplored, reactions for this compound is presented in Table 1.
Table 1: Potential Unexplored Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | 3-Amino-4-(methoxymethoxy)benzonitrile derivatives |
| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | 3-Aryl/alkyl-4-(methoxymethoxy)benzonitrile |
| Stille Coupling | Pd catalyst, organostannane reagent | 3-Aryl/vinyl-4-(methoxymethoxy)benzonitrile |
| Ullmann Condensation | Cu catalyst, base, alcohol/phenol (B47542) | 3-Alkoxy/aryloxy-4-(methoxymethoxy)benzonitrile |
Integration into Automated Synthesis and High-Throughput Experimentation
The rise of automated synthesis and high-throughput experimentation (HTE) presents a significant opportunity for leveraging the synthetic potential of this compound. Automated flow chemistry platforms, for example, can enable the rapid optimization of reaction conditions for the various coupling reactions this molecule can undergo. vapourtec.com This would allow for the systematic exploration of different catalysts, ligands, bases, and solvents to maximize yields and minimize reaction times. vapourtec.com The precise control over reaction parameters in flow reactors can also lead to improved safety and scalability. semanticscholar.org
In the context of drug discovery and materials science, HTE can be used to rapidly screen libraries of compounds derived from this compound for desired properties. For instance, a library of derivatives could be synthesized in parallel using automated platforms and then screened for inhibitory activity against a specific enzyme target. nih.gov This approach significantly accelerates the identification of lead compounds. The structural diversity that can be generated from this single starting material makes it an ideal candidate for such library synthesis.
The integration of this compound into automated workflows would involve its use as a key building block in multi-step syntheses. Automated systems can handle the sequential addition of reagents and purification steps, enabling the efficient construction of complex molecules. beilstein-journals.org
Sustainable Synthesis Approaches for this compound and its Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound and its derivatives, several sustainable approaches can be envisioned.
One key area is the development of biocatalytic methods for nitrile synthesis. nih.govnih.gov Aldoxime dehydratases, for example, can convert aldoximes to nitriles under mild, aqueous conditions, offering a green alternative to traditional methods that often use toxic reagents. researchgate.netresearchgate.net While this would apply to the synthesis of the precursor to our target molecule, the broader application of enzymes in the synthesis of functionalized benzonitriles is a promising research direction. nih.govnih.gov
Another sustainable strategy involves the use of more environmentally friendly protecting groups for the hydroxyl function. While the MOM group is effective, its installation and removal can generate waste. Research into protecting groups that can be introduced and removed under greener conditions, or even catalytic protecting group strategies, would enhance the sustainability of syntheses involving this compound. researchgate.netnih.govnumberanalytics.com
In the realm of cross-coupling reactions, the development of catalysts based on more abundant and less toxic metals than palladium is a major goal of green chemistry. Iron and cobalt-based catalysts are being explored for reactions like the Sonogashira coupling, which could be applied to this compound. Furthermore, performing these reactions in greener solvents, such as water or bio-derived solvents, would significantly reduce their environmental impact.
Interdisciplinary Research Integrating this compound Chemistry
The unique combination of functional groups in this compound makes it a valuable tool for interdisciplinary research.
In medicinal chemistry , this compound can serve as a scaffold for the synthesis of novel therapeutic agents. The nitrile group is a common pharmacophore found in many approved drugs. acs.org The ability to functionalize the 3-position via the iodo group allows for the exploration of structure-activity relationships in the development of enzyme inhibitors or receptor agonists/antagonists. nih.govnih.gov For example, libraries of compounds derived from this scaffold could be screened for activity against various kinases, proteases, or G-protein coupled receptors.
In materials science , the rigid aromatic core and the potential for functionalization make this compound an interesting building block for the synthesis of novel organic materials. For instance, Sonogashira coupling with di-alkynes could lead to the formation of conjugated polymers with potential applications in organic electronics. The introduction of different functional groups via cross-coupling could be used to tune the photophysical properties of these materials, such as their absorption and emission spectra. Iodinated compounds are also finding use in biomedical applications as contrast agents and in the development of antibacterial materials. nih.govbohrium.com
The convergence of chemistry, biology, and materials science will undoubtedly uncover new and exciting applications for this versatile molecule. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the future for this compound and its derivatives appears bright and full of potential.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Amino-4-(methoxymethoxy)benzonitrile |
| 3-Aryl/alkyl-4-(methoxymethoxy)benzonitrile |
| 3-Aryl/vinyl-4-(methoxymethoxy)benzonitrile |
| 3-Alkoxy/aryloxy-4-(methoxymethoxy)benzonitrile |
Q & A
Q. Basic
- ¹H NMR : Peaks at δ 3.4–3.6 ppm (methoxymethoxy -OCH₂O-) and δ 7.2–8.1 ppm (aromatic protons) .
- ¹³C NMR : Signals at ~110 ppm (C≡N) and 55–60 ppm (methoxymethoxy carbons) .
- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 331 (M⁺) with fragmentation patterns confirming iodine loss .
How does the methoxymethoxy group influence nucleophilic substitution reactivity compared to methoxy groups?
Advanced
The methoxymethoxy group (-OCH₂OCH₃) enhances:
- Electron-donating capacity : Stabilizes intermediates in SNAr reactions, accelerating substitutions at adjacent positions .
- Leaving group potential : Acidic hydrolysis (e.g., HCl/THF) removes the group, enabling post-functionalization .
Contrast with methoxy : Methoxymethoxy provides steric bulk, reducing unwanted side reactions in crowded aromatic systems .
How can researchers resolve contradictions in reported reaction yields for iodination steps?
Advanced
Discrepancies often arise from:
- Iodine source : NIS yields higher regioselectivity (85%) than ICl (72%) due to milder conditions .
- Purification challenges : Column chromatography with silica gel deactivated by triethylamine improves separation of iodinated products from di-iodo byproducts .
What are the key challenges in purifying this compound, and how are they addressed?
Q. Advanced
- Issue : Iodine’s polarizability causes strong adsorption to silica gel, leading to low recovery.
- Solution : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients .
- Alternative : Recrystallization from ethanol/water mixtures (70:30) yields >95% purity .
How does this compound compare to boronic ester analogs in cross-coupling reactions?
Q. Advanced
| Property | This compound | Boronic Ester Analogs |
|---|---|---|
| Reactivity | High (aryl iodide) | Moderate (requires Pd) |
| Stability | Sensitive to light/heat | Air/moisture-sensitive |
| Functionalization potential | Limited to cross-couplings | Broad (Suzuki, Heck) |
| Reference : Boronic esters (e.g., pinacol boronate derivatives) require stricter anhydrous conditions but enable diverse couplings . |
What storage conditions are recommended to maintain compound stability?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the iodine substituent .
- Atmosphere : Under inert gas (argon) to avoid oxidation of the methoxymethoxy group .
What potential biological applications exist for this compound in medicinal chemistry?
Q. Advanced
- Antimicrobial scaffolds : The nitrile group may inhibit bacterial enzymes (e.g., β-lactamases) .
- Prodrug development : Methoxymethoxy serves as a hydrolyzable protecting group for controlled drug release .
Note : Preliminary studies show IC₅₀ values of ~50 µM against E. coli .
How can computational methods predict the reactivity of this compound?
Q. Advanced
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
- Transition state modeling : Simulate Pd-catalyzed coupling barriers to optimize catalyst-substrate interactions .
Example : B3LYP/6-31G* models correlate with observed regioselectivity in Suzuki reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
